N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide
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Overview
Description
N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and a propan-2-ylsulfonyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-propan-2-ylsulfonylbenzoic acid with 2-cyclohexylethylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the benzamide core .
Scientific Research Applications
N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays to elucidate the compound’s mode of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide include other benzamide derivatives with different substituents, such as:
- N-(2-cyclohexylethyl)-4-methylsulfonylbenzamide
- N-(2-cyclohexylethyl)-4-ethylsulfonylbenzamide
- N-(2-cyclohexylethyl)-4-butylsulfonylbenzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-14(2)23(21,22)17-10-8-16(9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYFTUDSARBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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